molecular formula C18H19ClFN5O2 B2541662 N1-(3-chloro-4-fluorophenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1235123-73-5

N1-(3-chloro-4-fluorophenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2541662
CAS RN: 1235123-73-5
M. Wt: 391.83
InChI Key: NJIOOVUTANRKKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-4-fluorophenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H19ClFN5O2 and its molecular weight is 391.83. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-fluorophenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-fluorophenyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research on novel pyrimidinyl derivatives, including structures related to the specified chemical compound, has demonstrated significant cytotoxic activity against tumor cell lines and potent antitumor activity in vivo. These compounds, by incorporating elements such as the 3-chloro-4-fluorophenyl group, have shown promise in cancer treatment without causing undesirable effects in animal models (H. Naito et al., 2005).

Antidepressant Potential

Derivatives featuring the 3-chloro-4-fluorophenyl component have been identified as potent, orally active 5-HT1A receptor agonists with significant antidepressant potential. These compounds have been shown to inhibit immobility in animal models more potently than traditional antidepressants, suggesting their utility in treating depression (B. Vacher et al., 1999).

Cancer Treatment

Aurora kinase inhibitors containing the 3-chloro-4-fluorophenyl group have been proposed as useful agents in cancer treatment by inhibiting Aurora A, an enzyme associated with tumor growth. These compounds represent a novel approach to cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Neuropathic Pain Treatment

The discovery of new pyrimidine derivatives as potent sigma-1 receptor antagonists highlights the role of the specified chemical structure in treating neuropathic pain. These compounds have demonstrated efficacy in in vitro and in vivo models, offering a new class of drugs for managing pain conditions (Yu Lan et al., 2014).

Antimycobacterial Properties

Spiro-piperidin-4-ones, including those with the specified chemical framework, have been synthesized and shown to possess significant activity against Mycobacterium tuberculosis and multidrug-resistant strains. These findings suggest potential applications in treating tuberculosis and related mycobacterial infections (R. Kumar et al., 2008).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN5O2/c19-14-10-13(2-3-15(14)20)24-17(27)16(26)23-11-12-4-8-25(9-5-12)18-21-6-1-7-22-18/h1-3,6-7,10,12H,4-5,8-9,11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIOOVUTANRKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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